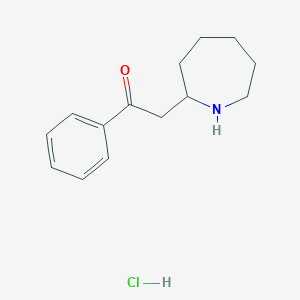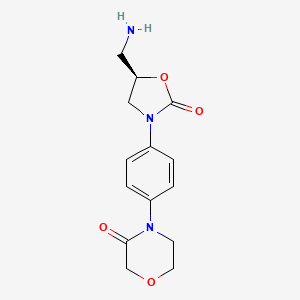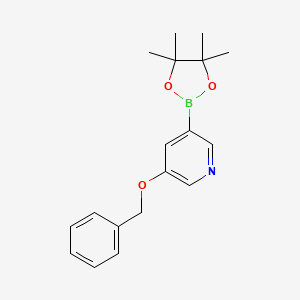
2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride
Vue d'ensemble
Description
“2-(Azepan-2-yl)ethan-1-ol hydrochloride” is an organic compound with the molecular formula C8H18ClNO . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “2-(Azepan-2-yl)ethan-1-ol hydrochloride” is1S/C8H17NO.ClH/c10-7-5-8-4-2-1-3-6-9-8;/h8-10H,1-7H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“2-(Azepan-2-yl)ethan-1-ol hydrochloride” has a molecular weight of 179.69 . It appears as a powder and is typically stored at room temperature .Applications De Recherche Scientifique
Pharmacological Significance and Therapeutic Applications
Azepane-based compounds have demonstrated a wide range of pharmacological properties, making them a focal point in medicinal chemistry. These compounds are associated with various therapeutic applications, such as anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and more. Their significance lies in the development of new, less toxic, and highly active analogs that can serve as potent medications for numerous diseases. The structure-activity relationship (SAR) and molecular docking studies of azepane-based compounds offer insights into their potential as bioactive compounds, guiding future drug discovery efforts (Gao-Feng Zha et al., 2019).
Chemical and Biological Properties
The review of seven-membered heterocyclic compounds, including azepine, azepane, and azepinone, emphasizes their significant pharmacological and therapeutic implications. These compounds have been studied for their synthesis, reactions, and biological properties, showcasing their relevance in research and potential for further exploration. Despite extensive research on their chemical properties, the biological aspects of azepane and its derivatives remain underexplored, presenting opportunities for future studies (Manvinder Kaur et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-(azepan-2-yl)-1-phenylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c16-14(12-7-3-1-4-8-12)11-13-9-5-2-6-10-15-13;/h1,3-4,7-8,13,15H,2,5-6,9-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQANLGRNJPJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-2-yl)-1-phenylethan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Butanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1377226.png)







![6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine](/img/structure/B1377238.png)